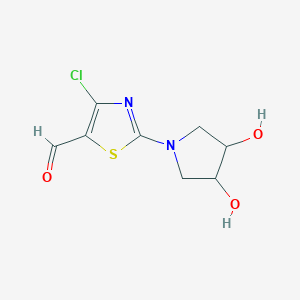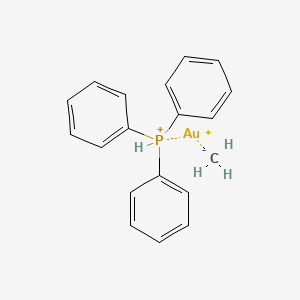
Cobalt(II) acetylacetonate xhydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(II) acetylacetonate xhydrate: is a coordination complex derived from cobalt and acetylacetone. It is commonly used as a precursor in various chemical reactions and processes due to its stability and reactivity. The compound is known for its role in catalysis and material synthesis, making it a valuable substance in both academic and industrial settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cobalt(II) acetylacetonate xhydrate can be synthesized through the reaction of cobalt salts with acetylacetone in the presence of a base. The reaction typically involves dissolving cobalt(II) chloride or cobalt(II) nitrate in water, followed by the addition of acetylacetone and a base such as sodium hydroxide. The mixture is then heated to promote the formation of the complex, which is subsequently purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions: Cobalt(II) acetylacetonate xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) acetylacetonate.
Reduction: It can be reduced to cobalt metal or cobalt(0) complexes.
Substitution: Ligand exchange reactions where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often involve other chelating agents or ligands in the presence of a solvent.
Major Products:
Oxidation: Cobalt(III) acetylacetonate.
Reduction: Cobalt metal or cobalt(0) complexes.
Substitution: Various cobalt complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Cobalt(II) acetylacetonate xhydrate is widely used as a catalyst in organic synthesis, including reactions such as hydrogenation, polymerization, and cross-coupling reactions. It is also used as a precursor for the synthesis of cobalt oxide nanoparticles, which have applications in catalysis and energy storage .
Biology and Medicine: In biological research, this compound is used to study the role of cobalt in biological systems and its potential therapeutic applications. It is also investigated for its antimicrobial properties and potential use in drug delivery systems .
Industry: The compound is used in the production of advanced materials, including magnetic materials, ceramics, and coatings. It is also employed in the fabrication of thin films and nanostructures through techniques such as chemical vapor deposition and sol-gel processes .
Mecanismo De Acción
The mechanism of action of cobalt(II) acetylacetonate xhydrate involves its ability to coordinate with various substrates and facilitate chemical transformations. The acetylacetonate ligands stabilize the cobalt center, allowing it to participate in catalytic cycles. The compound can activate substrates through coordination, electron transfer, or bond formation, leading to the desired chemical reactions .
Comparación Con Compuestos Similares
Cobalt(III) acetylacetonate: Similar in structure but with cobalt in the +3 oxidation state.
Nickel(II) acetylacetonate: Similar coordination complex with nickel instead of cobalt.
Copper(II) acetylacetonate: Similar coordination complex with copper instead of cobalt
Uniqueness: Cobalt(II) acetylacetonate xhydrate is unique due to its specific reactivity and stability, which make it particularly effective in certain catalytic applications. Its ability to form stable complexes with a variety of ligands and its versatility in different chemical reactions distinguish it from other metal acetylacetonates .
Propiedades
Fórmula molecular |
C10H16CoO5 |
|---|---|
Peso molecular |
275.16 g/mol |
Nombre IUPAC |
cobalt(2+);pentane-2,4-dione;hydrate |
InChI |
InChI=1S/2C5H7O2.Co.H2O/c2*1-4(6)3-5(2)7;;/h2*3H,1-2H3;;1H2/q2*-1;+2; |
Clave InChI |
SXWLMDPLAZRCFA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


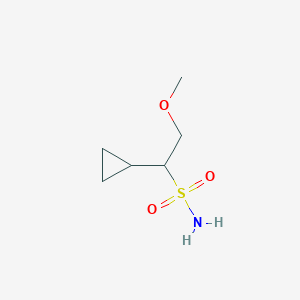
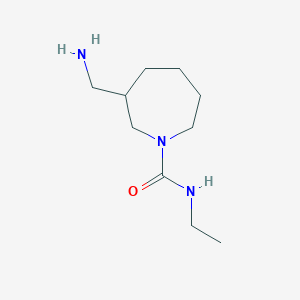
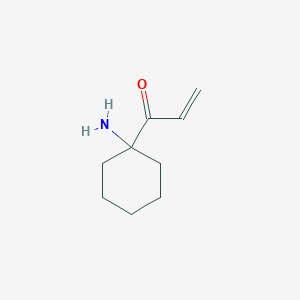
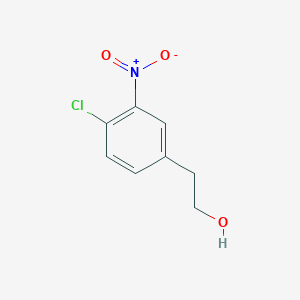
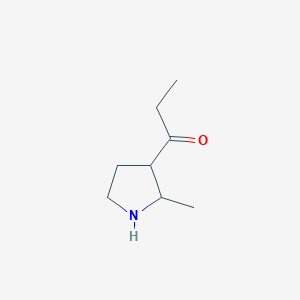
![3-(Trifluoromethyl)benzo[d]isoxazol-6-amine](/img/structure/B13150595.png)



